molecular formula C10H9NO2 B15071584 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B15071584
M. Wt: 175.18 g/mol
InChI Key: PJKLILSDGUSXDZ-UHFFFAOYSA-N
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Description

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Fischer indole cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid.

    Reduction: 3-hydroxy-1-methyl-1H-indole-2-methanol.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylindole-3-carboxaldehyde
  • Indole-3-carbaldehyde
  • 3-methoxy-1-methyl-1H-indole-2-carbaldehyde

Uniqueness

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-hydroxy-1-methylindole-2-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3

InChI Key

PJKLILSDGUSXDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)O

Origin of Product

United States

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